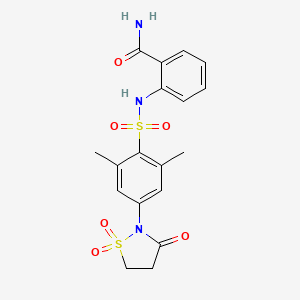

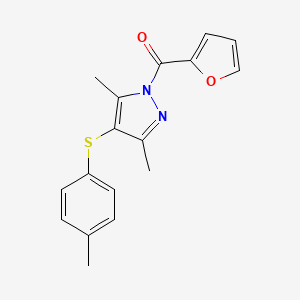

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

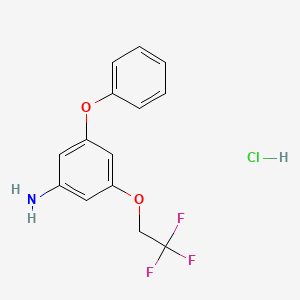

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide, also known as FM-BTA-2, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment and imaging.

Aplicaciones Científicas De Investigación

Antibacterial Agents

This compound has shown potential as an antibacterial agent. Research indicates that derivatives of benzo[d]thiazole, including those with fluorine substitutions, exhibit strong antibacterial activities. These compounds can disrupt bacterial cell division by targeting the GTPase activity of FtsZ, a protein essential for bacterial cytokinesis . This makes them promising candidates for developing new antibiotics, especially against multidrug-resistant strains like MRSA and VRE.

Photocatalysts

Benzo[d]thiazole derivatives are also explored as photocatalysts. The electron-donor and acceptor properties of these compounds make them suitable for applications in visible-light photocatalysis. They can be used in organic synthesis reactions, such as the decarboxylative alkylation of electron-deficient heteroarenes . This application leverages the compound’s ability to absorb and emit light, facilitating chemical reactions under mild conditions.

Fluorescent Sensors

The compound’s structure allows it to function as a fluorescent sensor. Benzo[d]thiazole derivatives are known for their strong fluorescence, which can be tuned by modifying the substituents on the benzothiazole ring. These sensors can be used for detecting various biological molecules, including lipids, proteins, and nucleic acids, making them valuable tools in bioimaging and diagnostic applications .

Bioimaging Probes

Related to their use as fluorescent sensors, these compounds can serve as bioimaging probes. Their fluorescence properties enable the visualization of cellular components and processes. For instance, they can be used to label mitochondria, lipid droplets, and plasma membranes, providing insights into cellular functions and aiding in the study of diseases at the cellular level .

Organic Photovoltaics

Benzo[d]thiazole derivatives are also investigated for their applications in organic photovoltaics. Their electron-accepting properties make them suitable for use in solar cells, where they can help in the efficient conversion of light into electricity. Research in this area focuses on optimizing the compound’s electronic properties to improve the performance of organic solar cells .

Medicinal Chemistry

In medicinal chemistry, this compound and its derivatives are studied for their potential therapeutic applications. The unique structural features of benzo[d]thiazole derivatives allow them to interact with various biological targets, making them candidates for drug development. They are explored for their anti-inflammatory, anticancer, and antiviral activities, among other therapeutic potentials .

These applications highlight the versatility and potential of (Z)-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide in various fields of scientific research.

Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts

Propiedades

IUPAC Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O2S/c1-19-14-12(17)7-4-8-13(14)22-16(19)18-15(20)10-5-3-6-11(9-10)21-2/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWLMECIWVFZIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}acetamide](/img/structure/B2436284.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)

![N-(4-isopropylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2436292.png)

![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl]piperidine hydrochloride](/img/structure/B2436293.png)

![2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2436306.png)